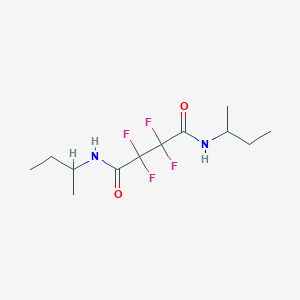
N,N'-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-二(丁-2-基)-2,2,3,3-四氟丁二酰胺: 是一种有机化合物,其特征在于存在两个丁-2-基和四个氟原子连接到丁二酰胺骨架上
准备方法
合成路线和反应条件
N,N'-二(丁-2-基)-2,2,3,3-四氟丁二酰胺的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如丁-2-胺和四氟丁二酰胺。
反应条件: 反应在受控条件下进行,通常涉及使用合适的溶剂,例如二氯甲烷或四氢呋喃,以及催化剂,例如路易斯酸。
反应步骤: 丁-2-胺在催化剂的存在下与四氟丁二酰胺反应。反应混合物在特定温度下搅拌,通常在 0-25°C 左右,持续数小时以确保完全转化。
纯化: 使用重结晶或柱色谱等技术对所得产物进行纯化,以获得纯的 N,N'-二(丁-2-基)-2,2,3,3-四氟丁二酰胺。
工业生产方法
N,N'-二(丁-2-基)-2,2,3,3-四氟丁二酰胺的工业生产可能涉及使用类似反应条件的大规模合成,但针对更高的产量和效率进行了优化。连续流动反应器和自动化系统可用于简化生产流程。
化学反应分析
反应类型
N,N'-二(丁-2-基)-2,2,3,3-四氟丁二酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,导致形成相应的氧化产物。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂进行还原反应,生成还原衍生物。
取代: 化合物中的氟原子可以通过亲核取代反应被其他官能团取代。这些反应的常用试剂包括甲醇钠或叔丁醇钾。
常用试剂和条件
氧化: 室温下水溶液中的高锰酸钾。
还原: 低温下无水乙醚中的氢化铝锂。
取代: 回流温度下甲醇中的甲醇钠。
主要形成的产物
氧化: 具有额外含氧官能团的氧化衍生物。
还原: 具有较少氟原子的还原衍生物。
取代: 取代基团取代氟原子的取代产物。
科学研究应用
N,N'-二(丁-2-基)-2,2,3,3-四氟丁二酰胺有几个科学研究应用,包括:
化学: 用作合成更复杂有机分子的构建模块。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医药: 探索其在药物开发中的潜在用途以及作为药物中间体的用途。
工业: 用于生产具有独特性能的专用化学品和材料,例如高热稳定性和耐化学降解性。
作用机制
N,N'-二(丁-2-基)-2,2,3,3-四氟丁二酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或激活参与代谢途径的酶。
与受体相互作用: 调节受体活性以影响细胞信号传导过程。
改变膜特性: 影响细胞膜的流动性和通透性,导致细胞功能改变。
相似化合物的比较
N,N'-二(丁-2-基)-2,2,3,3-四氟丁二酰胺可以与其他类似化合物进行比较,例如:
N,N'-二(丁-2-基)-1,4-苯二胺: 结构相似,但具有苯环而不是丁二酰胺骨架。
N,N'-二(丁-2-基)-2,2,3,3-四氟丙二酰胺: 相似,但具有丙二酰胺骨架而不是丁二酰胺。
N,N'-二(丁-2-基)-2,2,3,3-四氟丁二胺: 相似,但具有胺基而不是酰胺基。
N,N'-二(丁-2-基)-2,2,3,3-四氟丁二酰胺的独特性在于其丁-2-基和四氟丁二酰胺骨架的特定组合,赋予其独特的化学和物理性质。
属性
分子式 |
C12H20F4N2O2 |
|---|---|
分子量 |
300.29 g/mol |
IUPAC 名称 |
N,N'-di(butan-2-yl)-2,2,3,3-tetrafluorobutanediamide |
InChI |
InChI=1S/C12H20F4N2O2/c1-5-7(3)17-9(19)11(13,14)12(15,16)10(20)18-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,17,19)(H,18,20) |
InChI 键 |
HREKMRHZFCJXDH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC(=O)C(C(C(=O)NC(C)CC)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


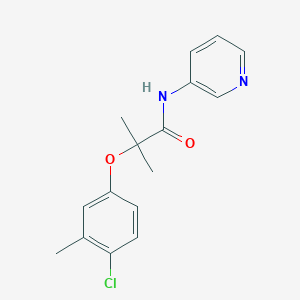
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B10979049.png)
![2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10979062.png)

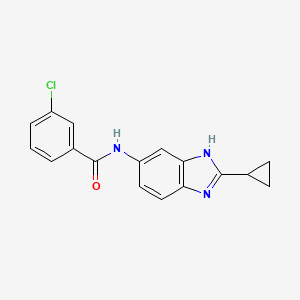
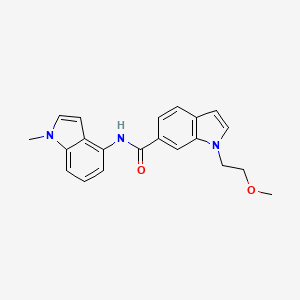
![Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10979086.png)
![N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979091.png)
![N-(6-methylpyridin-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979093.png)
![4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid](/img/structure/B10979097.png)
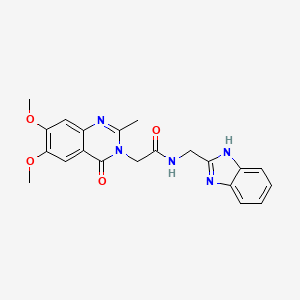
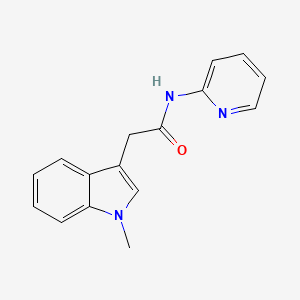
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10979116.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide](/img/structure/B10979124.png)
